Aziridine-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
aziridine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2S/c3-7(5,6)4-1-2-4/h1-2H2,(H2,3,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZMQMJVTXBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Aziridine 1 Sulfonamide Derivatives
Catalytic and Non-Catalytic Aziridination of Alkenes
The direct addition of a sulfonamide nitrogen to an alkene double bond is a powerful and atom-economical approach to aziridine-1-sulfonamides. This transformation can be achieved through various catalytic and non-catalytic methods.
Metal-Catalyzed Nitrene Transfer Approaches (e.g., Rhodium(II), Iron(II), Nickel)
Metal-catalyzed reactions involving the transfer of a nitrene or nitrenoid species to an alkene are among the most efficient methods for aziridination.
Rhodium(II) Catalysis: Dirhodium(II) tetracarboxylates are highly effective catalysts for the intermolecular aziridination of alkenes. conicet.gov.arnih.gov The use of C4-symmetrical dirhodium(II) tetracarboxylates has been shown to catalyze the asymmetric aziridination of substituted alkenes with sulfamates, achieving high yields (up to 95%) and excellent enantiomeric excesses (up to 99%). conicet.gov.arnih.govscribd.com This method is applicable to a wide range of alkenes, including mono-, di-, and trisubstituted olefins. conicet.gov.arnih.gov The reaction can be performed on a gram scale with low catalyst loading. conicet.gov.arnih.gov A proposed two-spin-state mechanism involving a triplet Rh-nitrene intermediate is thought to be responsible for the high stereocontrol. conicet.gov.arnih.govscribd.com Unsaturated sulfonamides can also undergo intramolecular aziridination catalyzed by Rh₂(OAc)₄ in the presence of PhI(OAc)₂ and Al₂O₃. researchgate.net
Iron(II) Catalysis: Iron complexes are an attractive alternative due to their low cost and low toxicity. Iron(II) triflate (Fe(OTf)₂) catalyzes the aziridination of alkenes using N-sulfonyliminoiodinanes (PhI=NSO₂Ar) as the nitrene source. core.ac.uk In some cases, the nitrene precursor can be generated in situ from the corresponding sulfonamide, an iodine(III) oxidant like iodosylbenzene (PhIO) or iodobenzene (B50100) diacetate (PhI(OAc)₂), and magnesium oxide. core.ac.uk Iron(II) complexes with pyridyl and dipyrrinato ligands have also been successfully employed for the aziridination of various alkenes with high yields. core.ac.uk The electronic properties of the styrene (B11656) substrate can significantly influence the reaction rate. core.ac.uk Enantioselective aziridination has been achieved using iron(II) triflate in combination with chiral PyBOX ligands, although enantiomeric excesses have been moderate. rsc.org
Nickel Catalysis: Nickel-catalyzed methods have emerged for the cross-coupling of N-sulfonyl aziridines. researchgate.netprinceton.edu For instance, a nickel-catalyzed reductive cross-coupling of aziridines with allylic chlorides using manganese metal as the reductant provides a route to β-allyl-substituted arylethylamines. acs.org Furthermore, a highly enantioselective alkylative ring-opening of racemic N-sulfonyl styrenyl aziridines with primary alkyl bromides has been developed using a chiral nickel/pyridine-imidazoline complex. researchgate.netacs.org This method affords a range of phenethylamine (B48288) derivatives with high enantioselectivity and complete regiocontrol. researchgate.netacs.org
Table 1: Comparison of Metal-Catalyzed Aziridination Methods
| Catalyst System | Nitrogen Source | Alkene Scope | Key Features |
|---|---|---|---|
| Rh₂(S-tfpttl)₄ | p-tBu-phenylsulfamate | Mono-, di-, and trisubstituted | High yields (up to 95%), excellent enantioselectivity (up to 99% ee) conicet.gov.arnih.govchemistryviews.org |
| Fe(OTf)₂ / Chiral Ligand | PhI=NSO₂Ar | Styrenes, aliphatic alkenes | In situ generation of nitrene precursor possible, moderate enantioselectivity core.ac.ukrsc.org |
| Ni/Pyridine-imidazoline | Pre-formed Aziridine (B145994) | Racemic N-sulfonyl styrenyl aziridines | Enantioconvergent C(sp³)–C(sp³) cross-coupling researchgate.netacs.org |
| Fe(II) dipyrrinato | Alkyl/Aryl azides | Alkenes | Yields up to 86% core.ac.uk |
Metal-Free Aziridination Strategies Utilizing Sulfonamides as Nitrogen Sources
To circumvent the use of metal catalysts, several metal-free aziridination methods have been developed.
Hypervalent iodine reagents are frequently used to generate nitrene precursors from sulfonamides. beilstein-journals.orgd-nb.info For instance, the reaction of sulfonamides with iodosylbenzene or iodobenzene diacetate can form iminoiodinanes, which then transfer the nitrogen group to an alkene. researchgate.net The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to activate N-arylsulfonamide-derived iminoiodinanes for the metal-free aziridination of unactivated olefins through hydrogen bonding. beilstein-journals.orgd-nb.info This method proceeds via a carbocation intermediate. beilstein-journals.orgd-nb.info Another approach involves the in situ generation of t-BuOI from t-BuOCl and NaI, which reacts with sulfonamides to effect aziridination. researchgate.net A general protocol using thianthrenation allows for the direct aziridination of unprotected NH₂ groups in sulfonamides, amides, and carbamates under mild, metal-free conditions. chemrxiv.org
Intramolecular metal-free aziridination of alkenyl sulfonyliminoiodanes can occur thermally, with near-quantitative conversions in rigid molecular systems. nih.gov The proposed mechanism involves a formal [2+2] cycloaddition followed by reductive elimination of iodobenzene. nih.gov
Electrochemical Approaches to N-Sulfonyl Aziridination
Electrosynthesis offers a sustainable and oxidant-free alternative for aziridination. An electro-oxidative flow protocol has been developed for the aziridination of unactivated alkenes, including those in bioactive natural products. nih.gov This method relies on an oxidative cross-coupling between a sulfonamide and an alkene. nih.gov The mechanism can involve either the simultaneous oxidation of both the sulfonamide and the alkene to form a nitrogen-centered radical and an alkene radical cation, respectively, or the preferential oxidation of the alkene. nih.gov These reactive intermediates then couple and cyclize to form the aziridine ring. nih.gov This flow chemistry approach allows for scalability and efficiency. nih.gov Another electrochemical strategy enables the coupling of alkenes with primary alkyl amines, broadening the scope of accessible aziridines. chemrxiv.orgamazonaws.comuva.nl
Synthesis via Ring-Opening and Subsequent Cyclization of Precursors
An alternative to direct aziridination is the construction of the aziridine ring from acyclic precursors that already contain the necessary carbon and nitrogen framework.
Derivations from Amino Alcohols and Haloamines
The cyclization of 1,2-amino alcohols, often referred to as the Wenker synthesis, is a classic method for preparing aziridines. researchgate.netwikipedia.org The amino alcohol is first converted to a sulfate (B86663) ester, typically using chlorosulfonic acid, which is then cyclized under basic conditions. researchgate.netorganic-chemistry.org Modifications to this procedure, such as using milder reaction conditions, have expanded its applicability to more sensitive substrates. researchgate.netorganic-chemistry.org One-pot procedures have also been developed for the direct conversion of 2-amino alcohols to N-tosyl aziridines. organic-chemistry.org
Similarly, β-haloamines, which can be synthesized from the ring-opening of aziridines or other methods, undergo intramolecular nucleophilic substitution to form the aziridine ring upon treatment with a base. dntb.gov.uanih.gov Vicinal haloamides, synthesized from the reaction of sulfonamides with compounds like 1,2-dibromo-2-phenylethane, can be easily cyclized to 1-sulfonylaziridines in the presence of a base. dnu.dp.ua
Transformations of Epoxides to N-Sulfonyl Aziridines
Epoxides serve as excellent three-carbon synthons for aziridines. The synthesis involves a two-step sequence: regioselective ring-opening of the epoxide with a sulfonamide, followed by intramolecular cyclization of the resulting β-sulfonamido alcohol. thieme-connect.comresearchgate.netyork.ac.uk The initial ring-opening is often promoted by a base such as potassium carbonate, sometimes with the aid of a phase-transfer catalyst. thieme-connect.comresearchgate.net The subsequent cyclization is typically achieved by activating the hydroxyl group as a better leaving group, for example, by converting it to a mesylate, followed by base-mediated ring closure. thieme-connect.comresearchgate.netyork.ac.uk This method is particularly useful for varying the N-sulfonyl substituent. researchgate.netyork.ac.uk
Table 2: Research Findings on Epoxide to N-Sulfonyl Aziridine Transformation
| Epoxide Substrate | Sulfonamide | Reaction Conditions | Yield of Hydroxy Sulfonamide | Yield of Aziridine | Reference |
|---|---|---|---|---|---|
| Cyclohexene oxide | p-Toluenesulfonamide | 1. K₂CO₃, BnEt₃N⁺Cl⁻, dioxane, 90°C, 72h | 91% | Not specified in step 1 | thieme-connect.com |
| Cyclohexene oxide | Various Sulfonamides | 1. K₂CO₃/BnNEt₃Cl, dioxane, reflux, 72h; 2. MsCl, Pyridine (B92270), CH₂Cl₂, reflux | 75-94% | Not specified directly | thieme-connect.com |
| Various Epoxides | Various Sulfonamides | 1. Epoxide ring opening; 2. Mesylation-cyclization | High yields | Good to excellent (18 examples) | researchgate.netyork.ac.uk |
Asymmetric Synthesis and Enantioselective Control in Aziridine-1-sulfonamide Formation
The creation of chiral aziridine-1-sulfonamides with high enantiomeric purity is a key objective in organic synthesis. This is achieved through several sophisticated strategies, including the use of chiral auxiliaries and enantioselective catalysis, which allow for precise control over the stereochemical outcome of the reactions.
Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical course of a reaction to favor the formation of one enantiomer over the other. In the context of this compound synthesis, these auxiliaries are temporarily incorporated into the reacting molecule to direct the approach of reagents.
One of the most effective and widely used chiral auxiliaries is tert-butanesulfinamide, introduced by Ellman. sigmaaldrich.com This auxiliary can be condensed with aldehydes and ketones to form tert-butanesulfinyl imines. sigmaaldrich.com The tert-butanesulfinyl group then directs the nucleophilic addition to the imine, leading to products with high diastereoselectivity. sigmaaldrich.com Subsequent removal of the auxiliary yields the desired chiral amine products. sigmaaldrich.com This methodology has been successfully applied to the synthesis of chiral aziridines from tert-butanesulfinyl imine intermediates. sigmaaldrich.com For instance, the reaction of these imines with sulfur ylides, such as those generated from trimethylsulfonium (B1222738) iodide, produces chiral aziridines with good yields and diastereoselectivities. sigmaaldrich.comnih.gov
The reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents is another powerful method for producing chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereomeric ratios (up to 98:2) and excellent enantiomeric excess (>98% ee). rsc.org The stereochemical outcome is influenced by the coordinating effect of the α-chloro atom. rsc.org
Other chiral auxiliaries, such as those derived from (−)-8-phenylmenthol, (−)-quinine, and (−)-Oppolzer's sultam, have been investigated for their ability to induce diastereoselectivity in the formation of aziridines, although with varying degrees of success. researchgate.net For example, the reaction of N-arylhydroxamates with acryloyl derivatives of these auxiliaries resulted in poor to modest diastereoselection. researchgate.net However, the use of chiral quaternary salts derived from cinchona alkaloids, particularly cinchonine, has shown moderate to good enantioselection in aziridination reactions. researchgate.net
| Chiral Auxiliary | Reactant(s) | Key Features | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |
| tert-Butanesulfinamide | Aldehydes/Ketones, Sulfur Ylides | Forms chiral tert-butanesulfinyl imines, directs nucleophilic addition. sigmaaldrich.com | Good diastereoselectivities. sigmaaldrich.com |
| tert-Butanesulfinamide | α-Chloro Ketimines, Grignard Reagents | Synthesis of N-sulfinyl 2,2-disubstituted aziridines. rsc.org | dr up to 98:2, >98% ee. rsc.org |
| Oppolzer's Sultam | N-Arylhydroxamates, Acryloyl Derivatives | Poor to modest diastereoselection. researchgate.net | Poor to modest. researchgate.net |
| Cinchona Alkaloids (e.g., Cinchonine) | N-Arylhydroxamates | Moderate to good enantioselection. researchgate.net | Moderate to good. researchgate.net |
Enantioselective catalysis offers a more atom-economical and elegant approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the enantioselective formation of aziridine-1-sulfonamides.
Transition metal catalysts have been at the forefront of these developments. nih.gov Following early work by Evans and Jacobsen, copper(II)-catalyzed methodologies using imino-iodinane nitrene sources have been extensively studied. nih.gov Other transition metals, including ruthenium(II), cobalt(II), rhodium(II), iron(II), manganese(III), and silver(I), have also been employed with various ligand designs and nitrene sources for both intra- and intermolecular stereoselective aziridinations. nih.gov For example, C4-symmetrical dirhodium(II) tetracarboxylates are highly effective catalysts for the asymmetric intermolecular aziridination of alkenes with sulfamates, achieving excellent yields (up to 95%) and enantiomeric excesses (up to 99%). conicet.gov.ar A planar chiral rhodium indenyl catalyst has also been introduced for the enantioselective aziridination of unactivated alkenes. nih.gov
A notable example is the use of a chiral nitridomanganese complex, which acts as a source for the asymmetric synthesis of N-sulfonylated aziridines from olefins like styrene. acs.org When activated by sulfonyl chlorides in the presence of pyridine, pyridine N-oxide, and a silver salt, this complex facilitates the smooth formation of N-sulfonylated aziridines with high enantioselectivity (up to 92% ee for trans-disubstituted styrenes). acs.org
Silver-catalyzed intramolecular aziridination using 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidates as nitrene precursors has also been reported to produce bicyclic aziridines in high yields and enantioselectivities (up to 99% ee). chemrxiv.org
Organocatalysis has also emerged as a powerful tool. Chiral organocatalysts, such as those derived from cinchona alkaloids, have been used to catalyze the reaction between 2H-azirines and various nucleophiles, including oxazolones, to produce aziridine derivatives with high yields (99%) and enantioselectivity (98%). nitech.ac.jp
| Catalyst System | Reactants | Key Features | Enantiomeric Excess (ee) |
| Chiral Nitridomanganese Complex | Styrene derivatives, Sulfonyl chlorides | Asymmetric N1 unit transfer. acs.org | Up to 92% ee. acs.org |
| Dirhodium(II) Tetracarboxylates | Alkenes, Sulfamates | Highly efficient for intermolecular aziridination. conicet.gov.ar | Up to 99% ee. conicet.gov.ar |
| Planar Chiral Rhodium Indenyl Catalyst | Unactivated alkenes | Effective for challenging substrates. nih.gov | N/A |
| Silver(I) / BOX ligands | Homoallylic carbamimidates | Intramolecular aziridination. chemrxiv.org | Up to 99% ee. chemrxiv.org |
| Cinchona Alkaloid-based Organocatalyst | 2H-Azirines, Oxazolones | High yields and enantioselectivity. nitech.ac.jp | 98% ee. nitech.ac.jp |
Achieving high diastereoselectivity and ensuring stereochemical purity are critical aspects of synthesizing complex molecules with multiple stereocenters. In the context of this compound synthesis, the stereochemical outcome is often influenced by the reaction mechanism and the nature of the reactants and catalysts.
The reaction of N-tert-butanesulfinylimines with bromomethyl phenyl sulfone, for instance, yields 2-sulfonylated aziridine products with stereoselectivities as high as 50:1 when sodium bis(trimethylsilyl)amide (NaHMDS) is used as the base. researchgate.net The diastereoselectivity of aziridination reactions involving sulfur ylides can be influenced by the electronic properties of the imine substituents. nih.gov A decrease in the diastereomeric ratio has been observed when moving from electron-deficient to electron-releasing aryl-substituted imines, suggesting a switch in the transition state geometry from a closed to an open model. nih.gov
In the synthesis of functionalized N-arylsulfonylaziridines from α,β-unsaturated esters and amides, the reaction sequence involving the addition of N,N-dichloroarylsulfonamide followed by cyclization is found to be anti-stereoselective. tandfonline.com The reaction of N-tosyl imines with in situ generated iodomethyllithium also allows for an efficient synthesis of aziridines, and a reaction with a chiral aldimine derived from phenylalaninal (B8679731) proceeded with high diastereoselectivity. organic-chemistry.org
The stereochemical purity of the resulting aziridines is paramount. Techniques such as NMR can be utilized to determine the stereochemical purity of the products, sometimes after chemical modification of the aziridine. google.com
| Reaction System | Key Factors Influencing Diastereoselectivity | Observed Diastereoselectivity/Stereoselectivity |
| N-tert-butanesulfinylimines + Bromomethyl phenyl sulfone | Base used (NaHMDS). researchgate.net | Up to 50:1. researchgate.net |
| Sulfur ylide + Aryl substituted chiral sulfinyl imines | Electronic properties of aryl imine substituents. nih.gov | Diastereocontrol drops from 87:13 to 66:34 with increasing electron-releasing character. nih.gov |
| N,N-dichloroarylsulfonamide + α,β-unsaturated esters/amides | Reaction mechanism. tandfonline.com | Anti-stereoselective. tandfonline.com |
| N-tosyl imines + Iodomethyllithium | Chiral aldimine substrate. organic-chemistry.org | High diastereoselectivity. organic-chemistry.org |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aziridine-1-sulfonamides to minimize environmental impact and improve safety. These approaches focus on the use of environmentally benign solvents, catalysts, and reagents, as well as developing more efficient, atom-economical processes.
One-pot syntheses are a key strategy in green chemistry as they reduce the number of steps, minimize waste, and save time and resources. For example, a one-pot method for the synthesis of N-tosylaziridines from 2-amino-alcohols involves tosylation and cyclization in a single step. mdpi.com The use of water as a solvent in some of these reactions further enhances their green credentials. mdpi.com
Metal-free and solvent-free reaction conditions are also highly desirable. The reaction of imines with ethyl diazoacetate catalyzed by montmorillonite (B579905) K-10, a solid acid, proceeds under solvent-free conditions at room temperature to produce cis-aziridines in high yields. mdpi.com
Electrochemical methods offer a sustainable alternative to traditional synthesis, often avoiding the need for metal catalysts and stoichiometric oxidants. nih.gov An electro-oxidative flow protocol has been developed for the aziridination of unactivated alkenes via an oxidative sulfonamide/alkene cross-coupling. nih.govresearchgate.net This method is notable for its oxidant-free nature and its applicability to a wide range of alkenes. nih.gov
The use of less hazardous reagents is another important aspect. Hydroxylamine-O-sulfonic acids have been employed as aminating agents for the intermolecular aziridination of alkenes, offering a practical methodology with mild reaction conditions and excellent functional group compatibility. chemrxiv.org
Scalable Synthesis and Flow Chemistry Applications for Aziridine-1-sulfonamides
The ability to scale up the synthesis of aziridine-1-sulfonamides is crucial for their potential industrial applications. Flow chemistry has emerged as a powerful technology for the safe and efficient large-scale production of chemical compounds, including sulfonamides. pharmafocusamerica.com
Flow reactors offer significant advantages over traditional batch reactors, particularly for hazardous reactions. pharmafocusamerica.com They allow for better control over reaction parameters such as temperature and residence time, which can lead to higher yields and purity while minimizing risks like thermal runaway. pharmafocusamerica.com For example, the synthesis of sulfonyl chlorides, precursors to sulfonamides, has been successfully demonstrated in a continuous flow setup, achieving high yields and purity. pharmafocusamerica.com This process was even "telescoped" into an amination reaction to form a sulfonamide in 94% isolated yield with a short residence time. pharmafocusamerica.com
Electrochemical flow aziridination of unactivated alkenes has also proven to be scalable. nih.gov A gram-scale experiment demonstrated the effective production of an aziridine product in good yield, highlighting the potential of this technology for larger-scale synthesis. nih.gov The ability to perform reactions in a continuous manner not only improves safety and efficiency but also facilitates easier process control and automation.
Mechanistic Investigations of Aziridine 1 Sulfonamide Reactivity
Ring-Opening Reactions of N-Sulfonyl Aziridines
The cleavage of one of the carbon-nitrogen bonds in the aziridine (B145994) ring is a characteristic reaction of N-sulfonyl aziridines. researchgate.net This process, driven by the release of ring strain (approximately 27 kcal/mol), provides a versatile pathway to β-functionalized amines. acs.org The presence of the N-sulfonyl group activates the aziridine ring, making it more reactive towards nucleophiles compared to non-activated N-alkyl or N-unsubstituted aziridines. clockss.org
Nucleophilic Attack and Regioselectivity
The regioselectivity of the nucleophilic ring-opening of N-sulfonyl aziridines is a critical aspect, influenced by the structure of the aziridine, the nature of the nucleophile, and the reaction conditions. Generally, these reactions proceed via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the opening of the C-N bond. mdpi.comacs.org
Heteroatom nucleophiles, such as amines and alcohols, are commonly employed in the ring-opening of N-sulfonyl aziridines. These reactions typically exhibit high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the aziridine ring. clockss.org For instance, the reaction of N-sulfonyl aziridines with various nitrogen nucleophiles like amines and amino alcohols has been well-documented. researchgate.net Continuous flow methods have been developed for the ring-opening of N-sulfonyl aziridines with oxygen nucleophiles, affording regio- and stereocontrolled products. organic-chemistry.orgnih.gov The reaction of activated aziridines with propargyl alcohols in the presence of a Lewis acid catalyst such as Zn(OTf)₂ follows an SN2-type ring-opening mechanism to produce amino ether derivatives. acs.org
A specific example is the hydrogen polysulfide mediated ring-opening of an N-sulfonylaziridine, which proceeds rapidly at room temperature. acs.org This reaction is believed to form a disulfide product through an intermediate that results from the initial nucleophilic attack of H₂S₂ on the aziridine ring. acs.org
Table 1: Regioselective Ring-Opening of N-Sulfonyl Aziridines with Heteroatom Nucleophiles
| N-Sulfonyl Aziridine Substrate | Nucleophile | Catalyst/Conditions | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| Generic N-Sulfonyl Aziridine | Amines, Alcohols | Flow conditions | β-Amino ethers/amines | Provides regio- and stereocontrolled products with limited handling of hazardous intermediates. | organic-chemistry.orgnih.gov |
| Activated Aziridine | Propargyl Alcohols | Zn(OTf)₂ | Amino ether derivatives | Proceeds via an SN2-type mechanism. | acs.org |
| N-Sulfonylaziridine (fluorescent probe) | Hydrogen Polysulfide (H₂S₂) | Room Temperature | Disulfide | A specific and rapid ring-opening reaction useful for sensor development. | acs.org |
The ring-opening of N-sulfonyl aziridines with carbon nucleophiles provides a powerful method for C-C bond formation. However, the regioselectivity can be less predictable compared to reactions with heteroatom nucleophiles and is often dependent on the specific reagents and conditions used. clockss.org
Organometallic reagents, such as Grignard reagents and organozinc reagents, have been successfully used to open the aziridine ring. researchgate.netprinceton.eduorganic-chemistry.org Nickel-catalyzed cross-coupling reactions between N-sulfonyl aziridines and organozinc reagents allow for the regioselective synthesis of β-substituted amines under mild conditions. princeton.edu Similarly, the reaction of N-(2-chloroethylidene)-tert-butylsulfinamide with Grignard reagents or organocerium compounds yields terminal N-tert-butylsulfinyl aziridines, which can be oxidized to the corresponding N-sulfonyl aziridines. organic-chemistry.org
Lithiated dithianes are another class of carbon nucleophiles used for the ring-opening of N-sulfonyl aziridines. psu.edursc.orgrsc.org These reactions are regiospecific and lead to the formation of N-tosyl 2-(2'-dithianyl) secondary amines in good to excellent yields. rsc.orgrsc.org The use of N-sulfonyl groups that are easier to deprotect, such as tert-butylsulfonyl (Bus) and 2-(trimethylsilyl)ethylsulfonyl (SES), enhances the synthetic utility of this method. psu.edu The reaction of bicyclic aziridines derived from the intramolecular aziridination of sulfamates with dithiane occurs with high regioselectivity to afford seven-membered cyclic sulfamidates. acs.org
Table 2: Ring-Opening of N-Sulfonyl Aziridines with Carbon Nucleophiles
| N-Sulfonyl Aziridine Type | Carbon Nucleophile | Catalyst/Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| N-Sulfonyl Aziridine-2-carboxylate (B8329488) Esters | Organometallic Reagents | Not specified | Optically active amino acids | Investigated as a method for asymmetric amino acid synthesis. | researchgate.net |
| N-Tosyl Styrenyl Aziridines | Organozinc Reagents | Ni(II)/dimethyl fumarate (B1241708) | β-Substituted amines | Regioselective synthesis under mild, functional-group-tolerant conditions. | princeton.edu |
| N-tert-Butylsulfonyl (Bus) and N-2-(trimethylsilyl)ethylsulfonyl (SES) Aziridines | Lithiated Dithianes | Not specified | β-Amino carbonyl equivalents | Efficient ring cleavage with synthetically useful protecting groups. | psu.edu |
| Enantiopure N-Tosyl Aziridines | Lithiated Dithianes | Not specified | Enantiopure N-tosyl 2-(2'-dithianyl) secondary amines | Regiospecific nucleophilic ring-opening. | rsc.orgrsc.org |
| Bicyclic aziridines from sulfamates | Dithiane | Not specified | Seven-membered cyclic sulfamidates | SN2-type reaction with high regio- and chemoselectivity. | acs.org |
Anionic Ring-Opening Polymerization (AROP) of N-Sulfonyl Aziridines
N-sulfonyl aziridines are effective monomers for anionic ring-opening polymerization (AROP), leading to the formation of linear poly(N-sulfonylaziridine)s. mdpi.comnsf.gov This method provides a route to linear polyethyleneimine (lPEI) and its derivatives after the removal of the sulfonyl groups. mdpi.comresearchgate.net The electron-withdrawing sulfonyl group is crucial for this process as it activates the aziridine for AROP and stabilizes the propagating anion. nsf.gov Furthermore, the N-substituted sulfonyl groups prevent branching reactions during polymerization by deactivating the lone pairs on the nitrogen atoms of the developing polymer chain. researchgate.net
The polymerization is typically initiated by a nucleophile, such as a sulfonylamide, and proceeds in a living manner, allowing for the synthesis of polymers with controlled molecular weights and low polydispersities. nih.gov The reaction is often carried out in polar, aprotic solvents like DMF and DMSO. nsf.gov Recent studies have also explored the use of ionic liquids as solvents for the AROP of N-sulfonyl aziridines. nsf.govacs.org While the polymerization can be controlled and living in certain phosphonium-based ionic liquids, it is less controlled in imidazolium-based ones. nsf.govacs.org The polymerization rate in ionic liquids was found to be first-order with respect to the monomer concentration but slower than in traditional solvents like DMF. nsf.govacs.org
Various initiators and catalysts have been employed for the AROP of N-sulfonyl aziridines, including organic superbases and N-heterocyclic carbenes. researchgate.netresearchgate.net The choice of monomer can also influence the properties of the resulting polymer; for example, racemic monomers tend to yield soluble polymers, while enantiopure monomers can lead to insoluble polymers. nih.gov
Rate-Determining Steps in Ring-Opening Processes
Understanding the rate-determining step (RDS) is fundamental to optimizing reaction conditions and predicting outcomes. In the context of N-sulfonyl aziridine ring-opening, the RDS can vary depending on the specific reaction mechanism.
In contrast, for the cycloaddition of CO₂ with aziridines catalyzed by metal-substituted HKUST-1, the ring-opening of the aziridine is calculated to be the rate-determining step for all catalytic systems considered. rsc.orgrsc.org The energy barrier for this ring-opening step is used as a criterion to screen for more effective catalysts. rsc.orgrsc.org Similarly, in copper-catalyzed borylative ring-opening reactions of alkyl aziridines, DFT calculations have shown that the aziridine ring-opening is the rate-limiting step of the process. mdpi.com
In the Lewis acid-mediated [3+2] cycloaddition of N-sulfonyl aziridines with alkenes, experimental and computational studies have identified the initial C-N bond cleavage to form a zwitterionic intermediate as the rate-determining step. researchgate.net
Table 3: Rate-Determining Steps in N-Sulfonyl Aziridine Ring-Opening Reactions
| Reaction Type | Catalyst System | Rate-Determining Step | Method of Determination | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd/SIPr or Pd/P(t-Bu)₂Me | Transmetalation | Computational (Free Energy Profiles) | acs.org |
| Cycloaddition with CO₂ | Metal-Substituted HKUST-1 | Aziridine Ring-Opening | Computational (M06-2X//B3LYP) | rsc.orgrsc.org |
| Copper-Catalyzed Borylative Ring-Opening | Copper Catalyst | Aziridine Ring-Opening | DFT Calculations | mdpi.com |
| Lewis Acid-Mediated [3+2] Cycloaddition | Lewis Acid | C-N Bond Cleavage (formation of zwitterion) | Experimental and DFT Calculations | researchgate.net |
Cycloaddition Reactions Involving N-Sulfonyl Aziridines
N-sulfonyl aziridines can also participate in cycloaddition reactions, serving as three-atom synthons. These reactions provide access to various five-membered nitrogen-containing heterocycles. The use of N-sulfonyl-protected aziridines in (3+2) cycloadditions has been explored, although less extensively than for N-alkyl or N-aryl aziridines. caltech.edu
One notable example is the stereoselective Lewis acid-mediated (3+2) cycloaddition of N-sulfonyl-2-substituted aziridines with heterocumulenes, such as isothiocyanates. caltech.edu Zinc(II) bromide has been shown to effectively mediate the reaction between N-tosyl-2-aryl-substituted aziridines and allyl isothiocyanate to yield iminothiazolidine products with complete chemo- and regioselectivity. caltech.edu
Palladium-catalyzed (3+2)-cycloaddition reactions of vinyl-aziridines with cyclic N-sulfonyl imines have also been developed, affording highly functionalized imidazolidine (B613845) derivatives in excellent yields. researchgate.net These reactions proceed via the formation of zwitterionic π-allyl palladium intermediates. researchgate.net Furthermore, Lewis acid-mediated [3+2] cycloadditions of N-sulfonyl aziridines with alkenes have been shown to be an efficient route to 1-azaspiro[4.n]alkanes. researchgate.net Mechanistic studies indicate that this reaction proceeds through a zwitterionic intermediate formed by the cleavage of a C-N bond. researchgate.net
Formal [3+2] Cycloadditions for Heterocycle Formation
Aziridines, including those bearing a sulfonamide group, can participate in formal [3+2] cycloaddition reactions to construct five-membered heterocycles. researchgate.netresearchgate.net This transformation typically proceeds through the cleavage of a carbon-nitrogen bond of the aziridine ring, which is often facilitated by a Lewis acid. researchgate.net This cleavage generates a zwitterionic 1,3-dipole intermediate, which then reacts with a dipolarophile. researchgate.net
The nature of the electron-withdrawing group on the nitrogen atom, such as a sulfonyl or sulfamoyl group, has been found to have a limited effect on the initial C-N bond cleavage, which is the rate-determining step in the formation of the 1,3-zwitterionic species. researchgate.net These cycloadditions provide an efficient route to various functionalized five-membered heterocycles, including pyrrolidines. scispace.com For instance, the reaction of N-sulfonyl aziridines with alkenes, mediated by a Lewis acid, yields 1-azaspiro[4.n]alkanes. researchgate.net Visible-light photoredox catalysis has also emerged as a mild and general method for generating azomethine ylides from aziridines for [3+2] cycloadditions with a variety of dipolarophiles like olefins and aldehydes. nih.gov
Generation and Trapping of Azomethine Ylides
Azomethine ylides are nitrogen-based 1,3-dipoles that are key intermediates in the synthesis of nitrogen-containing heterocycles. wikipedia.org A common method for generating azomethine ylides is the ring-opening of aziridines. wikipedia.org This process can be induced thermally or photochemically, with the stereochemistry of the ring-opening being governed by the Woodward-Hoffmann rules. Thermal ring-opening occurs in a conrotatory manner, while photochemical opening is disrotatory. wikipedia.org
Once generated, these azomethine ylides can be trapped in situ by various dipolarophiles in 1,3-dipolar cycloaddition reactions to form five-membered rings like pyrrolidines and pyrrolines. scispace.comwikipedia.org The stereoselectivity of these cycloadditions is a significant feature, as the stereochemical information from the aziridine can be retained in the product. wikipedia.org The reaction of azomethine ylides, generated from N-sulfonyl aziridines, with electron-rich olefins can lead to substituted pyrrolidines through a stepwise pathway. scispace.com Photocatalysis using visible light has also been employed to generate azomethine ylides from aziridines, which can then react with dipolarophiles such as alkynes in a cascade process to form highly functionalized pyrroles. nih.gov
Transition Metal-Catalyzed Transformations of Aziridine-1-sulfonamides
Transition metal catalysis has significantly expanded the synthetic utility of aziridine-1-sulfonamides, enabling a range of transformations that are otherwise challenging.
Cross-Coupling Reactions (e.g., Nickel-catalyzed)
Nickel-catalyzed cross-coupling reactions of N-sulfonyl aziridines have become a powerful tool for constructing carbon-carbon bonds. acs.orgmdpi.com These reactions often involve the ring-opening of the aziridine. For instance, the nickel-catalyzed Negishi cross-coupling of styrenyl aziridines with organozinc reagents provides a regioselective route to β-substituted amines under mild conditions. acs.orgorganic-chemistry.org This method is tolerant of various functional groups. acs.org
The regioselectivity of these reactions is influenced by the substitution pattern of the aziridine. Styrenyl aziridines typically undergo oxidative addition at the benzylic position, whereas alkyl aziridines react at the less sterically hindered carbon. mdpi.com Nickel-catalyzed reductive cross-coupling reactions have also been developed, for example, between arylaziridines and allylic chlorides to produce β-allyl-substituted arylethylamines. organic-chemistry.org Furthermore, electrochemical methods have been employed for the nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with alkenyl bromides. nih.gov
A notable application is the formation of quaternary carbon centers through the nickel-catalyzed cross-coupling of aziridines. princeton.edu
Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions of Aziridine-1-sulfonamides
| Aziridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Styrenyl Aziridines | Organozinc Reagents | Ni(II) source / Dimethyl fumarate | β-Substituted Amines | acs.orgorganic-chemistry.org |
| Alkyl Aziridines | Organozinc Reagents | Ni(II) source / Fumarate ligand | C-C Bond Formation | mdpi.com |
| Arylaziridines | Allylic Chlorides | NiCl₂(DME) / Bipyridine ligand | β-Allyl-substituted Arylethylamines | organic-chemistry.org |
| Aryl Aziridines | Alkenyl Bromides | Electrochemical / Ni(0) | Enantioenriched β-Aryl Homoallylic Amines | nih.gov |
| Gem-disubstituted Aziridines | Organozinc Reagents | Ni(II) / Fro-DO ligand | Quaternary Carbons | princeton.edu |
Mechanistic Role of Ligands and Catalytic Cycles
Ligands play a pivotal role in determining the efficiency, selectivity, and even the reaction pathway in nickel-catalyzed transformations of aziridine-1-sulfonamides. Electron-deficient olefin (EDO) ligands, such as dimethyl fumarate and its derivatives, have been shown to be particularly effective. acs.orgmdpi.comprinceton.edu
In the Negishi cross-coupling of styrenyl aziridines, dimethyl fumarate is proposed to accelerate the reductive elimination step. princeton.edu A detailed mechanistic study on the formation of quaternary carbons revealed that the reaction proceeds through a Ni(0)/Ni(II) catalytic cycle, with a Ni(II) azametallacyclobutane as the catalyst resting state. princeton.edu The turnover-limiting step was identified as the C-C reductive elimination from a Ni(II)-dialkyl intermediate bound to the EDO ligand. princeton.edu
The superior performance of certain ligands, like Fro-DO, is not just due to their ability to lower the barrier for reductive elimination but also their favorable association with Ni(II) intermediates. princeton.edu This association can be enhanced by additional stabilizing interactions, such as between the sulfonyl group of the ligand and the Ni(II) center. princeton.edu The choice of ligand can also influence chemoselectivity; for instance, in rhodium-catalyzed reactions of homoallyl carbamates, different ligands can favor either aziridination or C-H insertion. rhhz.net In some copper-catalyzed azidation reactions, the ligand system can control the diastereoselectivity of the product. mdpi.com
The proposed catalytic cycle for the nickel-catalyzed Negishi alkylation of styrenyl aziridines generally involves a Ni(0)/Ni(II) pathway. organic-chemistry.orgmdpi.com Although a Ni(I)/Ni(III) cycle cannot always be ruled out, evidence often points towards the Ni(0)/Ni(II) mechanism where a Ni(II)-azametallacycle is a competent intermediate. princeton.edumdpi.com However, in some Ni/photoredox dual catalytic systems for C(sp³)–C(sp³) cross-coupling, mechanistic studies support a pathway involving oxidative addition of the aziridine to a Ni(I) species to form a Ni(III) intermediate, which is distinct from the more common oxidative addition to Ni(0). nih.gov
Radical-Mediated Reactions and Intermediates in Aziridine-1-sulfonamide Formation
Radical processes offer alternative pathways for the synthesis and transformation of aziridines.
N-Centered Radicals and Alkene Radical Cations
The formation of aziridines can be achieved through reactions involving N-centered radicals. These radicals can be generated from various precursors, including sulfonyl azides, under photoredox catalysis. acs.orgresearchgate.net The resulting nitrene radical anions, which are electrophilic at the nitrogen, can then react with alkenes to form aziridines. acs.org Trapping experiments have provided strong evidence for the involvement of nitrene radical anions over triplet nitrenes in certain photocatalytic aziridination reactions. acs.org
Another pathway involves the cross-coupling between an N-centered radical and an alkene radical cation. nih.gov In electrochemical flow aziridination, simultaneous oxidation of a sulfonamide and an alkene can generate these two radical species in close proximity, leading to their coupling and subsequent intramolecular cyclization to form the aziridine ring. nih.gov The N-centered radical can add to the alkene to form a stabilized carbon-centered radical intermediate, which is then oxidized and trapped to yield the final product. sioc-journal.cn The generation of N-aziridinyl radicals from N-pyridinium aziridines through reductive photoactivation has also been demonstrated, enabling intermolecular olefin addition chemistry. acs.org
Oxidative Cross-Coupling Mechanisms
The oxidative cross-coupling of aziridine-1-sulfonamides represents a significant area of research, focusing on the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic and electrochemical methods. Mechanistic investigations have revealed nuanced pathways that are highly dependent on the catalyst, ligands, and reaction conditions employed.
A notable mechanism in the realm of nickel-catalyzed cross-coupling involves the activation of aziridines. While the oxidative addition of Ni(0) to aziridines to form a Ni(II) azametallacycle is a commonly proposed intermediate in many cross-coupling reactions, recent studies suggest alternative pathways. nih.gov For instance, in certain Ni/photoredox-catalyzed alkylations, mechanistic evidence points towards the activation of aziridines via a Ni(I)-Ni(III) oxidative addition, a departure from the traditional Ni(0) mechanism. nih.gov This orthogonal activation strategy allows for the independent tuning of the reactivity of the two coupling partners. nih.gov
In the context of nickel-catalyzed Negishi cross-coupling reactions of styrenyl aziridines with organozinc reagents, the mechanism is thought to proceed through a Ni(0)/Ni(II) catalytic cycle. organic-chemistry.orgprinceton.edu The use of electron-deficient olefin ligands, such as dimethyl fumarate, has been shown to be crucial for the success of these reactions. organic-chemistry.orgprinceton.edu Detailed mechanistic studies, including kinetic analysis, have indicated that the reaction proceeds via a Ni(0)/II cycle with a Ni(II) azametallacyclobutane as the catalyst resting state. princeton.edu The turnover-limiting step is the C-C reductive elimination from a Ni(II)-dialkyl intermediate. princeton.edu The unique role of certain ligands, like Fro-DO, is attributed to their ability to favorably coordinate to Ni(II) intermediates. princeton.edu
Electrochemical methods have also emerged as a powerful tool for the oxidative cross-coupling involving sulfonamides to form aziridines. In one approach, an electro-oxidative flow protocol enables the aziridination of alkenes. nih.gov The proposed mechanism involves the simultaneous oxidation of the sulfonamide and the alkene at the anode. This generates an N-centered radical and an alkene radical cation, respectively. nih.gov A subsequent radical/radical cation cross-coupling leads to a cationic intermediate that rapidly cyclizes to form the aziridine ring. nih.gov An alternative pathway involves the preferential oxidation of the alkene to its radical cation, followed by nucleophilic attack by the sulfonamide. nih.gov
Palladium-catalyzed cross-coupling reactions of aziridines have also been mechanistically scrutinized. For the C2-selective ring-opening arylation of 2-phenylaziridine (B142167) with phenylboronic acid, computational studies support a mechanism involving an SN2-type oxidative addition of the aziridine to a Pd(0) complex. acs.org This is followed by transmetalation and reductive elimination to yield the product and regenerate the Pd(0) catalyst. acs.org The stereochemistry of the reaction, which proceeds with inversion of configuration, is consistent with this SN2 pathway. acs.org
The following table summarizes the key mechanistic features of different oxidative cross-coupling reactions involving this compound derivatives.
| Reaction Type | Catalyst/Method | Proposed Key Intermediates | Mechanistic Pathway |
| Ni/Photoredox Alkylation | Ni(I) | Ni(I) and Ni(III) species | Ni(I)-Ni(III) oxidative addition |
| Ni-Catalyzed Negishi Coupling | Ni(II)/Dimethyl Fumarate | Ni(II) azametallacyclobutane | Ni(0)/Ni(II) catalytic cycle |
| Electrochemical Aziridination | Electro-oxidative flow | N-centered radical, alkene radical cation | Radical/radical cation cross-coupling |
| Pd-Catalyzed Arylation | Pd(0)/NHC | Pd(II) oxidative adduct | SN2-type oxidative addition |
Table 1. Mechanistic Summary of Oxidative Cross-Coupling Reactions
In some nickel-catalyzed reductive cross-couplings, the mechanism can be more complex, potentially involving β-halo-sulfonamides as intermediates. For example, in the coupling of aryl aziridines with alkenyl bromides, evidence suggests a nucleophilic halide ring-opening of the aziridine to form a β-halo-sulfonamide, which then participates in the catalytic cycle. uzh.ch Control experiments have shown that independently synthesized β-halo-sulfonamides can lead to the cross-coupled product under the standard reaction conditions. uzh.ch
The regioselectivity of these reactions is a critical aspect of the mechanistic investigations. For styrenyl aziridines, nickel-catalyzed reactions often show a preference for reaction at the benzylic position. mdpi.com This is in contrast to the regioselectivity expected from a simple SN2-type mechanism, suggesting the involvement of other directing effects or electronic factors. acs.org The sulfonamide group itself can play a directing role in the C-C bond formation, leading to specific diastereoselectivity. organic-chemistry.orgacs.org
Computational and Theoretical Studies of Aziridine 1 Sulfonamide Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory) of Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways of aziridine-1-sulfonamides. These calculations allow for a detailed examination of the energetic and structural changes that occur during a chemical transformation.
Elucidation of Transition States and Energetic Profiles
A study on the iron-catalyzed aziridination of alkenes with organic azides employed DFT to investigate the reaction mechanism. The calculations revealed that the formation of an iron imide intermediate from an aryl azide (B81097) has a lower activation barrier compared to an alkyl azide. acs.org Furthermore, the subsequent aziridination was found to proceed through an open-chain radical intermediate, which helps to explain the observed mixture of diastereomers. acs.org
In another example, DFT calculations were used to study the mechanism of copper-catalyzed aziridination of alkenes. These calculations supported a Cu(I)/Cu(III) catalytic cycle and identified the rate-determining step as the formation of a metallanitrene species. cmu.edu The study also explored different pathways for the formation of the aziridine (B145994) ring, including concerted and stepwise mechanisms involving singlet or triplet biradicals. cmu.edu
The following table provides a summary of calculated activation barriers for the rate-determining step in selected aziridination reactions.
| Catalytic System | Rate-Determining Step | Calculated Activation Barrier (kcal/mol) |
| Rh(III) Indenyl Catalyst / Unactivated Alkene | Alkene Migratory Insertion | Not specified in provided text |
| Zr-HKUST-1 / CO2 | Aziridine Ring-Opening | 25.09 rsc.org |
| Fe-HKUST-1 / CO2 | Aziridine Ring-Opening | 27.85 rsc.org |
| Zn-HKUST-1 / CO2 | Aziridine Ring-Opening | 28.29 rsc.org |
| Mn-HKUST-1 / CO2 | Aziridine Ring-Opening | 29.05 rsc.org |
| Ti-HKUST-1 / CO2 | Aziridine Ring-Opening | 29.32 rsc.org |
| Cd-HKUST-1 / CO2 | Aziridine Ring-Opening | 29.80 rsc.org |
| Tc-HKUST-1 / CO2 | Aziridine Ring-Opening | 29.90 rsc.org |
| V-HKUST-1 / CO2 | Aziridine Ring-Opening | 30.02 rsc.org |
| Sc-HKUST-1 / CO2 | Aziridine Ring-Opening | 30.50 rsc.org |
| Y-HKUST-1 / CO2 | Aziridine Ring-Opening | 31.02 rsc.org |
| Rh-HKUST-1 / CO2 | Aziridine Ring-Opening | 31.87 rsc.org |
| Cu-HKUST-1 / CO2 | Aziridine Ring-Opening | 32.90 nih.govrsc.org |
Analysis of Ligand Effects and Electronic Structures
Computational studies are pivotal in understanding how the electronic and steric properties of ligands influence the outcome of a reaction. In the context of aziridine-1-sulfonamide chemistry, DFT calculations have been employed to analyze the role of various ligands in transition metal-catalyzed reactions. For example, in a nickel-catalyzed cross-coupling of aziridines, DFT was used to investigate the impact of different electron-deficient olefin (EDO) ligands. princeton.eduacs.org These studies revealed that while some EDOs can accelerate the turnover-limiting reductive elimination step, the unique reactivity of a specific ligand, Fro-DO, stems from its favorable association with the Ni(II) intermediate. acs.org
Natural bond order (NBO) analysis, a computational method, can provide further insights into the electronic structure of catalyst-ligand complexes. acs.org This analysis can reveal key donor-acceptor interactions, such as the stabilizing interaction between the sulfonyl group of the Fro-DO ligand and the Ni(II) center, which was identified as a crucial factor for its superior performance. acs.org
The stereoselectivity of a reaction can also be rationalized through computational analysis of ligand effects. In the enantioselective aziridination of unactivated terminal alkenes, computational studies demonstrated that the stereochemical outcome is governed by steric interactions between the substrate, the sulfonamide, and the phenyl substituent on the indenyl ligand of the rhodium catalyst. nih.govacs.org
Prediction of Reactivity and Selectivity in this compound Transformations
A significant advantage of computational chemistry is its predictive power. By calculating the energy barriers for different potential reaction pathways, it is possible to predict the reactivity of a given substrate and the selectivity (chemo-, regio-, and stereoselectivity) of a transformation. nih.gov For instance, in the palladium-catalyzed ring-opening of aziridines, DFT calculations were used to understand the factors controlling regioselectivity. mdpi.com An energy decomposition analysis of the key transition states highlighted the importance of the interaction between the palladium catalyst and the aziridine in determining the correct selectivity. mdpi.com
Computational methods can also predict how changes in the substrate or catalyst will affect the reaction outcome. For example, in the nickel-catalyzed cross-coupling of aziridines, experimental observations regarding the effect of different EDO ligands on product distribution were supported by DFT analysis. princeton.edu
Computational Screening for Catalyst Design in this compound Synthesis
Computational screening has become a powerful strategy for the rational design of new and improved catalysts. d-nb.info This approach involves computationally evaluating a library of potential catalysts to identify candidates with the desired activity and selectivity before undertaking time-consuming and costly experimental synthesis and testing.
A notable example is the computational screening of metal-substituted HKUST-1 metal-organic frameworks (MOFs) for the cycloaddition of CO2 with aziridines. nih.govrsc.org By calculating the ring-opening barrier for eighteen different metal-substituted MOFs, researchers were able to identify eleven systems that were predicted to have superior catalytic activity compared to the original Cu-HKUST-1. nih.govrsc.org Zirconium-substituted HKUST-1 was identified as the most promising candidate due to it having the lowest calculated ring-opening barrier. rsc.org
This predictive capability of computational screening accelerates the discovery of new catalysts for the synthesis and transformation of aziridine-1-sulfonamides, driving innovation in this field.
Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of aziridine-1-sulfonamides, offering detailed information on molecular structure, dynamics, and reaction progress.
Real-time NMR spectroscopy serves as a powerful method for monitoring the kinetics of reactions involving aziridine-1-sulfonamides, such as polymerization and other transformations. uni-mainz.dersc.org This technique allows for the in situ observation of monomer consumption and polymer formation, providing precise data on reaction rates under various conditions. rsc.org For instance, the aza-anionic ring-opening polymerization (A-AROP) of activated aziridines, like 2-methyl-N-mesylaziridine and 2-methyl-N-tosylaziridine, has been systematically studied using real-time ¹H NMR. rsc.org By tracking the disappearance of monomer signals and the appearance of polymer signals over time, propagation rate constants (kₚ) can be calculated. rsc.org
Studies have shown that factors such as temperature, solvent polarity, and the nature of the initiator and counter-ion significantly influence the polymerization kinetics. rsc.org For example, increasing the temperature accelerates the polymerization of 2-methyl-N-mesylaziridine, while highly solvating solvents like DMSO and DMF also lead to faster reaction rates. rsc.org Real-time NMR has also been crucial in demonstrating the "living" nature of these polymerizations, where chain termination and transfer reactions are minimal. uni-mainz.dersc.org This control over the polymerization process is essential for the synthesis of well-defined polysulfonamides and polyamines with specific architectures. uni-mainz.de
Furthermore, hyperpolarized ¹⁵N NMR has been employed for the real-time monitoring of reactions involving nitrogen-containing synthons, including the formation of sulfonamides from amines. nih.gov This technique enhances the NMR signal of ¹⁵N, allowing for the rapid detection of reaction intermediates and products even at low concentrations. nih.gov
The combination of rapid mixing techniques with continuous flow and single-scan spectroscopic imaging has led to the development of 2D spectrotemporal NMR correlation experiments. nih.govarxiv.org These advanced methods provide high-resolution kinetic data for off-equilibrium chemical reactions, offering site- and time-resolved information that is invaluable for understanding complex reaction mechanisms. nih.govarxiv.org
Multi-dimensional NMR techniques, including COSY, HSQC, HMBC, and NOESY, are pivotal for the unambiguous structural determination of complex aziridine-1-sulfonamide derivatives. These experiments provide through-bond and through-space correlation data that allow for the complete assignment of proton (¹H) and carbon (¹³C) signals, as well as the elucidation of the relative stereochemistry of substituents on the aziridine (B145994) ring and other parts of the molecule.
For example, in the synthesis of benzo-fused sultams from (o-fluoroaryl)sulfonyl aziridines, multi-dimensional NMR was used to confirm the structures of the resulting 7-, 10-, and 11-membered rings. nih.gov Similarly, the characterization of poly(aziridine)s derived from the anionic ring-opening polymerization of N-sulfonyl aziridines relies heavily on ¹H and ¹³C NMR to establish the polymer's microstructure and linearity. researchgate.net
In the study of aziridine-containing cyclic peptides, 2D NMR techniques have been instrumental in conformational analysis. scholaris.ca NOESY experiments, in particular, provide information about the spatial proximity of protons, which helps in determining the three-dimensional structure of these macrocycles in solution. scholaris.canih.gov
Table 1: Application of Multi-dimensional NMR in this compound Chemistry
| NMR Technique | Information Provided | Example Application |
|---|---|---|
| COSY | ¹H-¹H correlations through 2-3 bonds | Establishing proton connectivity in the aziridine ring and substituents. |
| HSQC | ¹H-¹³C one-bond correlations | Assigning carbon signals directly attached to protons. |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Determining the connectivity of quaternary carbons and functional groups. |
| NOESY | ¹H-¹H through-space correlations | Elucidating relative stereochemistry and conformational preferences. nih.gov |
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, provides a rapid and accurate method for determining the enantiomeric purity of chiral sulfinamides, which are structurally related to aziridine-1-sulfonamides and are crucial chiral auxiliaries in asymmetric synthesis. nih.govacs.orgacs.org A common strategy involves the use of a chiral derivatizing agent (CDA) to convert the enantiomeric mixture of the sulfinamide into a mixture of diastereomers. nih.govacs.org These diastereomers exhibit distinct signals in the NMR spectrum, and the ratio of their integrals directly corresponds to the enantiomeric ratio of the original sulfinamide. nih.govacs.org
A notable example is the three-component derivatization protocol where a sulfinamide is reacted with a 2-formylphenylboronic acid template and an enantiopure diol, such as pinanediol, to form diastereomeric sulfiniminoboronate esters. nih.govacs.org The imine protons of these diastereomers show well-resolved singlets in the ¹H NMR spectrum, allowing for precise determination of the enantiomeric excess (ee). nih.govacs.org This method has been successfully applied to a range of S-chiral sulfinamides, including the widely used Ellman's and Davis's sulfinamides. acs.org
¹⁹F NMR can also be employed for this purpose, especially when a fluorine-containing chiral derivatizing agent is used. nih.govacs.org The resulting diastereomers will show separate signals in the ¹⁹F NMR spectrum, often with better resolution and less background noise compared to ¹H NMR. nih.gov
Another approach utilizes chiral solvating agents (CSAs), such as BINOL. nih.gov In the presence of a CSA, the enantiomers of a chiral analyte form transient diastereomeric complexes through non-covalent interactions like hydrogen bonding. nih.gov This can induce chemical shift non-equivalence in the NMR spectrum of the analyte, allowing for the determination of the enantiomeric ratio. nih.gov However, factors like concentration and the enantiomeric ratio of the analyte itself can sometimes affect the chemical shift differences, which requires careful optimization of the experimental conditions. nih.gov
High-Resolution Mass Spectrometry for Product Characterization in this compound Chemistry
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of products in this compound chemistry. nih.govmdpi.com Its high resolving power and mass accuracy enable the confident determination of elemental compositions from measured mass-to-charge (m/z) ratios, which is crucial for identifying unknown reaction products, intermediates, and impurities. mdpi.comresearchgate.net
HRMS, often coupled with liquid chromatography (LC) or gas chromatography (GC), is routinely used to confirm the molecular weight of newly synthesized this compound derivatives. rsc.org This is particularly important in complex reaction mixtures where multiple products may be formed. For example, in the development of methods for the synthesis of functionalized N-arylsulfonylaziridines, HRMS is used to verify the structure of the target compounds. tandfonline.com
Tandem mass spectrometry (MS/MS or MSⁿ) experiments on HRMS instruments provide valuable structural information through the analysis of fragmentation patterns. researchgate.net By subjecting a selected precursor ion to collision-induced dissociation (CAD), a characteristic fragmentation spectrum is generated, which can be used to elucidate the structure of the molecule. This is especially useful for distinguishing between isomers that have the same elemental composition but different connectivity or stereochemistry. researchgate.net While standard tandem mass spectrometry may not always provide diagnostic fragmentation for the aziridine ring itself, specialized MS³ experiments or derivatization strategies can be employed for its identification. researchgate.net
HRMS is also invaluable for mechanistic studies, allowing for the detection and identification of transient intermediates and byproducts. purdue.edu For instance, in studying the reactivity of aziridines, HRMS can help to identify products resulting from ring-opening, rearrangement, or dimerization reactions. nih.gov
In the context of pharmaceutical analysis, HRMS plays a critical role in metabolite identification. nih.gov When an this compound-containing drug is metabolized, HRMS can be used to identify the structures of the metabolites in biological matrices like plasma or urine. nih.gov
X-ray Crystallography for Stereochemical and Conformational Analysis of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal information about bond lengths, bond angles, and absolute stereochemistry. In the field of this compound chemistry, this technique is crucial for the unambiguous assignment of the relative and absolute configuration of stereocenters in chiral derivatives. researchgate.net
For instance, in the synthesis of medium-sized benzo-fused sultams through a sequential aziridine ring-opening and SₙAr cyclization strategy, X-ray crystallography was used to confirm the structure and relative stereochemistry of the products. nih.govacs.org This was particularly important in cases where a single diastereomer was formed from a racemic starting material, as it allowed for the elucidation of the stereochemical course of the reaction. nih.gov
In the study of the Baylis-Hillman reaction involving aziridine-2-carboxaldehydes, X-ray crystallography provided the ultimate proof of the syn stereochemistry of the adduct, validating the proposed mechanistic hypothesis. msu.edu Similarly, the absolute configurations of bicyclic sulfonamides produced from the rearrangement of N-sulfonylaziridines have been determined by X-ray structural analysis, which was essential for understanding the stereochemical pathway of the rearrangement. researchgate.net
Table 2: Selected X-ray Crystallographic Data for this compound Derivatives
| Compound | Key Structural Feature Confirmed | Reference |
|---|---|---|
| Benzo-fused Sultam 6a | 10-membered ring structure | nih.gov |
| Benzo-fused Sultam 8b | Relative stereochemistry (6R, 7R) | acs.org |
| Tricyclic Sultam 6p | Relative stereochemistry of a single diastereomer | nih.gov |
| Baylis-Hillman Adduct 5.30 | syn Diastereoselectivity | msu.edu |
Electrochemical Studies (e.g., Cyclic Voltammetry) for Oxidation/Reduction Potentials
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of aziridine-1-sulfonamides and related compounds. nih.gov CV provides information on the oxidation and reduction potentials of a molecule, which is crucial for understanding its electronic characteristics and for designing electrochemical synthetic routes. beilstein-journals.org
In the context of aziridination reactions, CV studies have been instrumental in elucidating reaction mechanisms. nih.govresearchgate.netcardiff.ac.uk For example, in the electrochemical aziridination of alkenes with sulfonamides, CV can help determine whether the reaction proceeds via the oxidation of the sulfonamide, the alkene, or both simultaneously. nih.gov By comparing the cyclic voltammograms of the individual reactants with that of the reaction mixture, it is possible to identify which species is oxidized at the anode and at what potential. nih.govcardiff.ac.uk
For instance, in the electrochemical flow aziridination of unactivated alkenes, CV experiments showed that the addition of certain alkenes to a solution of 4-methoxybenzenesulfonamide (B72560) led to an increase in the catalytic current of the first oxidative peak. nih.gov This supported a mechanism involving the simultaneous oxidation of both the sulfonamide and the alkene. nih.gov Conversely, for other types of alkenes, the catalytic current remained unchanged, suggesting a different mechanistic pathway. nih.gov
CV has also been used to probe the activation of iminoiodinanes, which are used as nitrogen sources in some aziridination reactions. beilstein-journals.orgd-nb.info Studies have shown that hydrogen-bonding solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can activate N-arylsulfonamide-derived iminoiodinanes for the metal-free aziridination of unactivated olefins. beilstein-journals.orgd-nb.info CV experiments helped to demonstrate that this activation generates an oxidant capable of direct nitrogen group transfer to the olefin. beilstein-journals.orgd-nb.info
Strategic Utility in Complex Organic Synthesis and Material Science
Aziridine-1-sulfonamides as Versatile Building Blocks
The synthetic utility of aziridine-1-sulfonamides stems from their ability to undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This reactivity provides a reliable platform for the introduction of nitrogen-containing functionalities into organic molecules, leading to the efficient synthesis of valuable and structurally diverse compounds.
The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery. nih.govnih.govmdpi.com Aziridine-1-sulfonamides serve as valuable precursors for the synthesis of various saturated heterocycles through ring-expansion and annulation strategies.
Pyrrolidines: The synthesis of pyrrolidines, a common motif in many natural products and pharmaceuticals, can be achieved from aziridine-1-sulfonamides. mdpi.com One common strategy involves the reaction of N-sulfonylaziridines with appropriate nucleophiles to induce ring expansion. For instance, the Lewis acid-catalyzed reaction of N-tosylaziridines with silyl enol ethers or other carbon nucleophiles can lead to the formation of substituted pyrrolidines. organic-chemistry.org
Sultams: Sultams, which are cyclic sulfonamides, are important pharmacophores and have been explored as chiral auxiliaries. bohrium.comnih.gov The intramolecular cyclization of sulfonamides derived from the ring-opening of aziridines is a viable route to these heterocycles. organic-chemistry.orgresearchgate.net For example, treatment of an ω-haloalkylsulfonamide, which can be prepared from the corresponding aziridine (B145994), with a base can induce cyclization to afford the desired sultam. bohrium.com Different ring sizes, such as β-sultams and γ-sultams, can be accessed depending on the length of the alkyl chain. organic-chemistry.orgnih.gov
| Precursor | Reagent/Condition | Product Heterocycle | Reference |
| N-Sulfonylaziridine | Dimethylsulfoxonium methylide | Azetidine (B1206935) | organic-chemistry.org |
| N-Alkenyl Sulfonamide | Intramolecular Bromo-amination | Pyrrolidine (B122466) | benthamscience.com |
| ω-Unsaturated Sulfonamide | Intramolecular Aziridination | Bicyclic Aziridine (Sultam precursor) | bohrium.com |
Azetidines: Azetidines are four-membered nitrogen-containing heterocycles that are of growing interest in medicinal chemistry. magtech.com.cnrsc.org A straightforward method for their synthesis involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org This reaction proceeds via a ring expansion mechanism, providing a reliable entry to 1,3-disubstituted azetidines. organic-chemistry.orgresearchgate.net
The ring-opening of aziridine-1-sulfonamides with a wide range of nucleophiles provides a powerful and direct method for the synthesis of β-functionalized alkylamines. researchgate.net This transformation is highly valuable as the resulting products are important structural motifs in numerous biologically active compounds and pharmaceutical agents. nih.gov The regioselectivity of the ring-opening is often controlled by the nature of the substituents on the aziridine ring and the reaction conditions. For instance, in the presence of a Lewis acid, nucleophilic attack typically occurs at the more substituted carbon, whereas under basic or neutral conditions, the less sterically hindered carbon is often favored. This controllable regioselectivity allows for the synthesis of a diverse array of β-amino alcohols, β-amino ethers, and β-amino thioethers, among other derivatives. nih.gov
| Nucleophile | Product Functional Group | Example Product |
| H₂O | β-Amino alcohol | 1-Amino-2-propanol |
| R-OH | β-Amino ether | 2-Methoxy-1-aminopropane |
| R-SH | β-Amino thioether | 1-Amino-2-(phenylthio)propane |
| R-NH₂ | 1,2-Diamine | 1,2-Propanediamine |
| Organocuprates | β-Alkylated amine | 3-Phenyl-2-aminobutane |
Unnatural amino acids are of significant interest for the development of peptidomimetics and other biologically active molecules. nih.gov Aziridine-2-carboxylates, which can be readily prepared and activated as their N-sulfonyl derivatives, are excellent precursors for the synthesis of a variety of α-amino acids. rsc.orgresearchgate.netlancs.ac.uk The regioselective ring-opening of these compounds with carbon nucleophiles, such as organocuprates, at the C3 position leads to the formation of novel α-amino acid derivatives. rsc.org
Furthermore, the ring-opening of appropriately substituted aziridine-1-sulfonamides can provide access to β-hydroxy-α-amino acids. For example, the reaction of an aziridine-2-carboxylate (B8329488) with an oxygen nucleophile at the C3 position, followed by functional group manipulations, can yield these valuable building blocks. The stereochemistry of the starting aziridine is often transferred with high fidelity to the final amino acid product, making this a powerful method for asymmetric synthesis.
| Aziridine Precursor | Nucleophile | Product |
| (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid | Higher order cuprates | Homochiral α-amino acids |
| Aziridine-γ-lactones | Hard nucleophiles (e.g., organolithiums) | α-Amino acid precursors |
| Aziridine-γ-lactones | Soft nucleophiles (e.g., cuprates) | β-Amino acid precursors |
In modern drug discovery, there is a growing emphasis on the development of molecules with a higher fraction of sp3-hybridized carbon atoms (fsp3), as this has been correlated with improved physicochemical properties and clinical success rates. nih.gov Aziridine-1-sulfonamides are excellent starting materials for the generation of sp3-enriched scaffolds. The ring-opening of these strained heterocycles allows for the introduction of new substituents and the creation of complex, three-dimensional structures. nih.gov A selective aziridine amide ring-opening reaction has been developed to rapidly access substructures with higher fsp3 values. nih.gov This methodology provides a practical approach to obtaining molecular frameworks with improved kinetic solubility and potentially better toxicological profiles. nih.gov
Role as Chiral Auxiliaries and Ligands in Asymmetric Transformations
The inherent chirality of many aziridine-1-sulfonamides, which can be readily synthesized in enantiomerically pure form, makes them valuable tools in asymmetric synthesis. organic-chemistry.orgresearchgate.net They can be employed as chiral auxiliaries to control the stereochemical outcome of reactions on an attached substrate. scielo.org.mxnih.govsigmaaldrich.com After the desired transformation, the auxiliary can be cleaved and potentially recycled.
Moreover, chiral aziridine-containing molecules have been developed as effective ligands in transition-metal-catalyzed asymmetric reactions. researchgate.net For example, chiral vicinal iminophenol tridentate ligands, known as salazins, can be prepared from enantiopure aziridines and salicylaldehydes. researchgate.net Their metal complexes have shown excellent reactivity and enantioselectivities in catalytic asymmetric aldol (B89426) condensations. researchgate.net The rigid and well-defined stereochemical environment provided by the aziridine moiety in these ligands is crucial for achieving high levels of stereocontrol. msu.edursc.orgmsu.edu
| Application | Description | Example |
| Chiral Auxiliary | A chiral aziridine-1-sulfonamide is temporarily attached to a prochiral substrate to direct a stereoselective reaction. | Asymmetric alkylation of an enolate derived from an N-acyl this compound. |
| Chiral Ligand | A chiral aziridine-containing molecule is used to form a chiral metal complex that catalyzes an asymmetric transformation. | Scandium triflate complexes of "salazin" ligands for asymmetric aldol reactions. researchgate.net |
Derivatization of Natural Products for Chemical Biology Research
The modification of natural products is a powerful strategy for elucidating their biological mechanisms of action and for developing new therapeutic agents. Aziridine-1-sulfonamides can be used to introduce novel functionality into complex natural products. The reactivity of the aziridine ring allows for its conjugation to natural product scaffolds, potentially at specific sites, to create probes for chemical biology studies. For instance, the electrophilic nature of the aziridine ring can be exploited for covalent modification of biological targets, enabling the identification of protein binding partners or the inhibition of enzyme activity. While specific examples directly utilizing aziridine-1-sulfonamides for this purpose are emerging, the general utility of aziridines in bioconjugation suggests significant potential in this area.
Applications in Polymer Chemistry (e.g., controlled polymerization for polyamines)
The strategic use of aziridine-1-sulfonamides, particularly N-sulfonyl activated aziridines, has become a significant pathway for the synthesis of well-defined linear polyamines. This approach offers a high degree of control over the polymerization process, enabling the production of polymers with specific molecular weights and narrow molecular weight distributions, which is a considerable advantage over conventional methods for producing polyamines like linear polyethylenimine (L-PEI).
The primary method employed is the anionic ring-opening polymerization (AROP) of N-sulfonyl aziridines. In this process, the sulfonamide group serves two critical functions: it activates the aziridine ring, making it susceptible to nucleophilic attack, and it stabilizes the resulting azaanion at the growing end of the polymer chain through delocalization rsc.org. This stabilization is key to maintaining a "living" polymerization, which allows for precise control over the polymer's architecture, including the formation of block copolymers rsc.orgacs.orgutwente.nl.
Following polymerization, a crucial desulfonylation step is required to remove the activating sulfonyl groups and yield the final polyamine. Research has focused on developing mild desulfonylation conditions to prevent degradation or cleavage of the polymer backbone, which can occur under harsh acidic or basic conditions acs.orgresearchgate.net.
Detailed Research Findings in Controlled Polymerization
Recent studies have demonstrated the versatility of this method by polymerizing various N-sulfonyl aziridine monomers to create linear polyamines with controlled properties.
For instance, the anionic ring-opening polymerization of 1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine has been shown to produce well-defined linear poly(sulfonyl aziridine)s. A subsequent mild desulfonylation process using dodecanethiol and diazabicyclo-undecene (DBU) effectively removes the 4-cyanobenzenesulfonyl groups to yield linear polypropylenimine (L-PPI) with high purity and without significant main-chain scission acs.orgresearchgate.net. This method is presented as a faster and more reliable alternative to previous desulfonylation techniques acs.org.
The living nature of this polymerization technique is a key advantage, providing high control over molecular weight and dispersity, which is particularly important for biomedical applications where these parameters can influence toxicity acs.orgresearchgate.net. The synthesis of acetal-protected and sulfonamide-activated aziridines has also been reported, which, after polymerization, can be selectively deprotected to yield either polyamines or polyols, further expanding the functional scope of the resulting polymers acs.orgutwente.nl.
Beyond AROP, other polymerization techniques involving N-sulfonyl aziridines have been explored. Catalyst-free step-growth polymerization of chiral bis(2-substituted N-sulfonyl aziridine)s with diamines has been developed to synthesize optically active poly(sulfonamide amine)s in good yields rsc.org. Additionally, organocatalytic polymerization of specifically designed bis(N-sulfonyl aziridine) monomers with various bisnucleophiles has been shown to produce polysulfonamides with well-defined linear architectures, avoiding the cross-linking that can arise from the ring-opening of the aziridine moieties acs.org.
The table below summarizes key findings from various studies on the polymerization of N-sulfonyl aziridines for the synthesis of polyamines and related polymers.
| Polymerization Method | Monomer(s) | Resulting Polymer | Key Findings |
| Anionic Ring-Opening Polymerization (AROP) | 1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine | Linear Polypropylenimine (L-PPI) | Achieved well-defined linear polymers with controlled molecular weight. Developed mild desulfonylation conditions to avoid main-chain scission acs.orgresearchgate.net. |
| Living Anionic Polymerization | Acetal-protected and sulfonamide-activated aziridines | Multihydroxy Polyamines | Produced polymers with dispersities typically below 1.2. The living nature of the polymerization allowed for the synthesis of block copolymers acs.orgutwente.nl. |
| Catalyst-Free Step-Growth Polymerization | Chiral bis(2-substituted N-sulfonyl aziridine)s and diamines | Optically Active Poly(sulfonamide amine)s | A facile method to produce polysulfonamide derivatives with controlled linear architecture and high yields (65-99%) rsc.org. |
| Organocatalytic Polymerization | Bis(2,3-disubstituted N-sulfonyl aziridine) and various bisnucleophiles | Linear Polysulfonamides | Suppressed branching and cross-linking, resulting in well-controlled linear architectures and polymers with high thermal stability acs.org. |
| Ring-Opening Copolymerization (ROCOP) | N-sulfonyl aziridine and cyclic thioanhydride | Poly(thioester sulfonamide)s | Produced well-defined polymers with highly alternating structures and controlled molecular weights using a mild phosphazene base catalyst nih.gov. |
Contribution to Medicinal Chemistry Research
Design and Synthesis of Potential Pharmacological Precursors
The synthesis of molecules incorporating the aziridine-1-sulfonamide scaffold is a critical first step in exploring their therapeutic potential. Researchers have developed various synthetic strategies to create libraries of these compounds for biological screening. Aziridines, as strained three-membered heterocycles, are valuable intermediates in organic synthesis, allowing for transformation into a wide array of biologically active molecules. metu.edu.tr Their synthesis can be achieved through methods like the Gabriel-Cromwell reaction, nitrene addition to alkenes, or the cyclization of amino alcohols. metu.edu.trwikipedia.orgresearchgate.net
A prominent strategy involves the reaction of primary or secondary amines with sulfonyl chlorides. ijarsct.co.in More advanced methods include the direct aziridination of alkenes using sulfonamides as the nitrogen source, which can be facilitated by various catalysts or electrochemical means. nih.govrsc.org For instance, an electro-oxidative flow protocol has been developed for the aziridination of natural products and other bioactive molecules, showcasing a modern approach to creating these precursors without the need for metal catalysts or external oxidants. nih.gov
Another key synthetic approach is the ring-opening of activated aziridines. The pyrimidine-2-sulfonyl (pymisyl) group has been used to activate aziridines, enabling regioselective ring-opening with organocuprates to yield the corresponding sulfonamides in high yields. nih.gov This highlights the utility of the aziridine (B145994) ring as a precursor that can be strategically opened to build more complex sulfonamide-containing molecules. nih.govresearchgate.net
The design of these precursors often involves a "scaffold-diversity" approach, where a common core structure is modified to generate a range of derivatives. d-nb.info This allows for systematic exploration of structure-activity relationships (SAR). For example, a series of aromatic sulfonamides of aziridine-2-carboxylic acid esters and amides were synthesized to act as potent enzyme inhibitors. nih.govtandfonline.com Similarly, sulfonamide analogues of potent natural antitumor agents, such as antofine and cryptopleurine, have been designed and synthesized to improve their pharmacological profiles. acs.org These synthetic efforts demonstrate that aziridine-1-sulfonamides serve as valuable and versatile precursors for discovering new drug candidates. researchgate.netbas.bg
Table 1: Synthetic Strategies for this compound Precursors
| Synthetic Strategy | Description | Key Features | Reference(s) |
| Electrochemical Aziridination | An oxidant-free, cross-coupling of sulfonamides and alkenes using an electrochemical flow cell. | Metal-free, avoids stoichiometric oxidants, applicable to natural products. | nih.gov |
| Pymisyl-Activated Ring Opening | Use of a pyrimidine-2-sulfonyl (pymisyl) protecting group to activate aziridines for ring-opening by organocuprates. | Mild conditions for introduction and removal of the activating group, high yields. | nih.gov |
| Gabriel-Cromwell Reaction | Synthesis of chiral aziridines from aryl vinyl ketones via bromination and reaction with a chiral aminoalcohol. | A classic method to produce chiral aziridines. | metu.edu.tr |
| Nitrene Addition | Generation of nitrenes from sulfonamides (e.g., using iodosobenzene (B1197198) diacetate) which then add to alkenes. | A well-established method for forming the aziridine ring from an alkene precursor. | wikipedia.org |
Investigation of Molecular Interactions with Biological Targets (e.g., enzyme inhibition)
The inherent reactivity of the aziridine ring makes this compound derivatives prime candidates for investigation as covalent inhibitors. nih.gov The strained three-membered ring is susceptible to nucleophilic attack from amino acid residues within a protein's active site, leading to the formation of a stable, covalent bond. tandfonline.comnih.gov This mechanism can result in potent and prolonged target inhibition. nsf.gov
A significant area of research has been the development of aziridine-1-sulfonamides as inhibitors of protein disulfide isomerase (PDI). nih.govtandfonline.com A series of newly synthesized sulfonamides of aziridine-2-carboxylic acid analogues demonstrated effective in vitro inhibitory properties against human PDIA1, with weaker effects on PDIA3. nih.govtandfonline.com Nuclear magnetic resonance (NMR) spectroscopy studies confirmed that these compounds form a covalent bond with the PDIA1 enzyme. tandfonline.com The interaction was found to involve the alkylation of the thiol groups of two cysteine residues, C53 and C56, within the enzyme's active site. nih.govtandfonline.comtandfonline.com This covalent engagement is crucial for their anti-cancer and anti-thrombotic activity. tandfonline.com
Beyond PDI, other biological targets have been explored. Sulfinyl aziridines, which are structurally related to aziridine-1-sulfonamides, have been identified as covalent degraders of the oncogenic transcription factor MYC. biorxiv.org These compounds were shown to react with cysteine and aspartate residues in MYC, leading to its degradation. biorxiv.org Furthermore, aryl sulfonamide derivatives have been designed as tubulin inhibitors, with some compounds showing selective covalent reaction with Cys239 in the colchicine (B1669291) binding site of tubulin. utoronto.ca
The electrophilic aziridine ring is considered a "warhead" in the context of covalent inhibition. nih.gov Its reactivity can be tuned by the substituents on the sulfonamide nitrogen and the aziridine ring itself, allowing for the design of inhibitors with enhanced selectivity and reduced off-target effects. biorxiv.org
Table 2: this compound Derivatives as Enzyme Inhibitors
| Compound Class | Biological Target | Mechanism of Action | Key Interacting Residues | Reference(s) |
| Aromatic sulfonamides of aziridine-2-carboxylic acid | Protein Disulfide Isomerase (PDIA1) | Covalent Inhibition (Alkylation) | Cysteine (C53, C56) | nih.govtandfonline.comtandfonline.com |
| Sulfinyl aziridines | MYC Transcription Factor | Covalent Modification and Degradation | Cysteine (C203), Aspartate (D205) | biorxiv.org |
| Aryl sulfonamides | Tubulin | Covalent Inhibition | Cysteine (C239) | utoronto.ca |
Exploration as Bioisosteres for Therapeutically Relevant Scaffolds (e.g., epoxide analogs)
Bioisosteric replacement is a key strategy in drug design used to modify a molecule's physicochemical properties, metabolic stability, or potency while retaining its primary biological activity. The aziridine ring is well-recognized as a nitrogen-containing analogue, or bioisostere, of the epoxide (oxirane) ring. researchgate.netwiley-vch.de Both are strained three-membered heterocycles that can engage in similar ring-opening reactions, but the presence of the nitrogen atom in the aziridine offers different hydrogen bonding capabilities and a potential site for further functionalization. researchgate.net
The value of this bioisosteric relationship has been demonstrated in drug development. For example, the substitution of the epoxide moiety in the anticancer agent Epothilone B with an aziridine ring resulted in a compound with significantly enhanced anticancer efficacy. nih.gov This highlights that aziridines can serve as effective mimics of epoxides, potentially leading to improved pharmacological profiles. nih.gov
While the aziridine ring itself is a bioisostere for an epoxide, the larger this compound group can be considered a bioisostere for other functionalities. The sulfonamide portion is a well-known bioisostere for carboxylic acids, amides, and esters, valued for its ability to act as a hydrogen bond acceptor and its chemical stability. nih.govresearchgate.net More specifically, N-acylsulfonamides are frequently employed as carboxylic acid bioisosteres. nih.gov The combination of the aziridine and sulfonamide groups creates a novel scaffold that can be explored as a replacement for other chemical motifs in known drug molecules to generate new intellectual property and potentially overcome limitations such as poor metabolic stability or low potency. researchgate.netresearchgate.net The use of small aliphatic rings like aziridines is an increasing trend in medicinal chemistry to access new chemical space and create analogues with improved properties. nih.gov
Future Perspectives and Emerging Research Directions
Development of More Efficient and Selective Synthetic Methods for Aziridine-1-sulfonamides
The synthesis of aziridines, particularly N-sulfonylated derivatives, remains a central theme in organic chemistry. mdpi.com Future research is intensely focused on developing methodologies that are not only high-yielding but also highly selective, atom-economical, and environmentally benign.
One promising area is the development of one-pot, sequential reactions. For instance, a modular, one-pot strategy has been developed that utilizes (o-fluoroaryl)sulfonyl aziridines as bis-electrophilic building blocks. These react with amino alcohols or primary amines in a sequence of aziridine (B145994) ring-opening and intramolecular nucleophilic aromatic substitution (SNAr) to produce complex benzo-fused sultams. acs.org This approach is highly adaptable for creating libraries of polycyclic scaffolds. acs.org
Electrochemical methods are also gaining traction as a sustainable and efficient alternative. An electro-oxidative flow protocol has been demonstrated for the aziridination of unactivated alkenes using sulfonamides. nih.gov This method operates without the need for metal catalysts or chemical oxidants, proceeding via an oxidative sulfonamide/alkene cross-coupling. nih.gov The reaction can be scaled up, demonstrating its potential for practical applications. nih.gov
Furthermore, the search for novel nitrene precursors and activation methods continues. A metal-free aziridination method uses 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH2) and t-butyl hypoiodite. orgsyn.org Photocatalysis offers another modern approach, where the reductive activation of sulfonyl azides mediated by photoredox catalysis generates reactive nitrene radical anions for the intermolecular aziridination of alkenes. acs.org This method is compatible with complex, unactivated alkenes and shows good functional group tolerance. acs.org
Table 1: Comparison of Modern Synthetic Methods for Aziridine-1-sulfonamides
| Method | Key Features | Catalyst/Reagent | Advantages | Ref. |
| Sequential One-Pot Synthesis | Modular, forms complex polycyclic sultams | None (thermal) | High modularity, adaptable for library synthesis | acs.org |
| Electrochemical Flow Aziridination | Oxidant-free, continuous flow | None (electrochemical) | Sustainable, scalable, no metal catalyst needed | nih.gov |
| Photoredox Catalysis | Forms nitrene radical anions | Ruthenium-based photocatalyst | Good functional group compatibility, mild conditions | acs.org |
| Chiral Rhodium Catalysis | Enantioselective aziridination of unactivated alkenes | Planar chiral Rh(III) indenyl complex | High enantioselectivity, broad substrate scope | acs.org |
Expanding the Scope of Aziridine-1-sulfonamide Reactivity and Transformations
While the ring-opening of aziridine-1-sulfonamides is a cornerstone of their reactivity, current research aims to uncover and exploit more diverse and complex transformations. mdpi.com This expansion allows for the construction of a wider array of valuable nitrogen-containing molecules. mdpi.com
A significant emerging area is the one-carbon ring expansion of aziridines to form synthetically challenging azetidines. This has been achieved via a biocatalytic mdpi.comacs.org-Stevens rearrangement, where an engineered enzyme directs the reaction of an aziridine with a carbene precursor. nih.gov This enzymatic approach overcomes the propensity of the intermediate aziridinium (B1262131) ylides to undergo undesired side reactions. nih.gov A simple and efficient chemical method for this transformation involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org
The use of aziridine-1-sulfonamides in cycloaddition reactions is another fertile ground for research. They can participate as three-carbon (C-C-N) synthons in transition-metal-catalyzed [3+2] cycloadditions. For example, copper-catalyzed annulations with aldehydes provide chiral 1,3-oxazolidines, while reactions with imines can yield substituted imidazolidines. acs.orgnih.gov Palladium-catalyzed [3+2] cycloadditions of vinylaziridines with cyclic imines have also been reported to produce imidazolidine-fused tricyclic molecules diastereoselectively. nih.gov
Furthermore, novel cross-coupling strategies are being developed. A nickel/photoredox dual catalysis system enables the C(sp³)–C(sp³) cross-coupling between aziridines and aliphatic alcohols (activated as benzaldehyde (B42025) dialkyl acetals). escholarship.org This reaction proceeds through orthogonal activation modes for each coupling partner, showcasing a new pathway for aziridine activation at a Ni(I) center. escholarship.org
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of aziridine-1-sulfonamides. These methods provide deep mechanistic insights that guide the development of new reactions and catalysts. beilstein-journals.org
For instance, computational studies have been crucial in elucidating the mechanism of a rhodium-catalyzed enantioselective aziridination. The calculations revealed a stepwise mechanism where the migratory insertion of the alkene into the rhodium-amide bond is the rate- and enantio-determining step, proceeding through a strained four-membered metallacycle. acs.org Similarly, DFT calculations were used to support a proposed mechanism for the copper-catalyzed aminotrifluoromethylation of alkenes, which involves an intermediate Cu(III) species where the sulfinamide acts as a directing group. beilstein-journals.org
Computational models can also explain and predict regioselectivity and stereoselectivity. DFT studies have confirmed that the ring-opening of N-acyl aziridines can proceed through a concerted electron transfer process. mdpi.com Kinetic modeling, complemented by experimental data, can reveal unexpected intermediates and pathways, such as the formation of an azetidinium ion as a key reactive species in a process that was initially thought to be slow. acs.org This detailed mechanistic understanding is vital for reaction optimization. acs.org
Integration with Machine Learning for Reaction Optimization
The integration of machine learning (ML) with chemical synthesis represents a paradigm shift, moving towards data-driven discovery and optimization. researchgate.net While specific applications to this compound are still emerging, the general strategies are highly relevant and promise to accelerate progress in this area significantly. beilstein-journals.orgnih.gov
ML algorithms can be trained on reaction data to predict outcomes like yield and selectivity. nih.gov These predictive models can be categorized as:
Global Models: Trained on large, diverse reaction databases to suggest general conditions (e.g., solvent, catalyst type) for new transformations. beilstein-journals.org
Local Models: Fine-tuned on smaller, specific datasets, often from high-throughput experimentation (HTE), to optimize parameters like temperature, concentration, and stoichiometry for a particular reaction family. beilstein-journals.org
A common strategy combines HTE for rapid data collection with ML algorithms like Bayesian optimization (BO) to intelligently search the reaction space for optimal conditions. nih.gov This approach minimizes the number of experiments required to achieve a desired outcome. For the synthesis and transformation of aziridine-1-sulfonamides, ML could be used to rapidly screen catalyst-ligand combinations, predict the optimal sulfonyl protecting group for a desired transformation, or identify conditions to maximize the yield of a specific ring-opened product. beilstein-journals.orgresearchgate.net Reaction-based de novo design tools, which use ML to combine building blocks according to known reaction rules, could also be employed to generate novel, synthetically accessible structures derived from an this compound core. whiterose.ac.uk
Exploration of New Catalytic Systems for this compound Transformations
The development of novel catalytic systems is paramount to unlocking new reactivity and improving the selectivity of reactions involving aziridine-1-sulfonamides. Research in this area is broad, spanning transition-metal catalysis, biocatalysis, and organocatalysis.
Transition-Metal Catalysis: A wide array of transition metals are being explored. mdpi.com
Rhodium: Planar chiral rhodium(III) indenyl catalysts have proven highly effective for the enantioselective aziridination of challenging unactivated alkenes. acs.org
Copper: Simple and inexpensive copper(I)-chiral BINAP complexes can catalyze dynamic kinetic asymmetric transformations (DyKAT) of racemic N-sulfonylaziridines, allowing for stereoconvergent annulations and ring-opening reactions with excellent enantioselectivity. acs.org
Nickel: Nickel catalysts are effective for various ring-opening cross-coupling reactions, including reactions with trifluoromethyl-substituted alkenes and a novel C(sp³)–C(sp³) coupling with alcohol-derived radical precursors. mdpi.comescholarship.org
Palladium: Palladium pincer-complexes catalyze the ring-opening of vinyl aziridines with organoboronic acids under mild conditions. mdpi.com
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Engineered "carbene transferase" enzymes, evolved from cytochrome P450, have been shown to catalyze the formal one-carbon ring expansion of N-sulfonyl aziridines to N-sulfonyl azetidines with exceptional stereocontrol, a transformation not currently achievable with small-molecule catalysts. nih.gov
Table 2: Examples of Novel Catalytic Systems for this compound Chemistry
| Catalyst System | Transformation | Key Advantage | Ref. |
| Planar Chiral Rh(III) Indenyl Complex | Enantioselective Aziridination | Effective for unactivated alkenes, high enantioselectivity | acs.org |
| Cu(I) / Chiral BINAP | Dynamic Kinetic Asymmetric Ring-Opening/Annulation | Uses racemic aziridines to produce highly enantioenriched products | acs.org |
| Engineered Cytochrome P450 | mdpi.comacs.org-Stevens Rearrangement (Ring Expansion) | Unprecedented transformation with exceptional stereocontrol | nih.gov |
| Ni / Photoredox Dual Catalysis | C(sp³)–C(sp³) Cross-Coupling | Novel bond formation via orthogonal activation pathways | escholarship.org |
Q & A
Q. What collaborative frameworks enhance interdisciplinary research on this compound applications?
- Methodological Answer : Establish clear roles using project management tools (e.g., Gantt charts) and define milestones (e.g., synthesis completion, assay validation). Hold regular cross-disciplinary meetings to align chemical synthesis teams with biologists or pharmacologists. Use cloud-based platforms (e.g., LabArchives) for real-time data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
